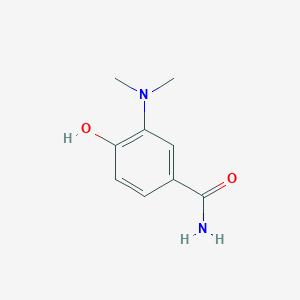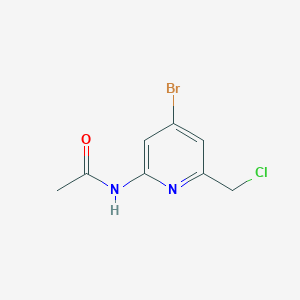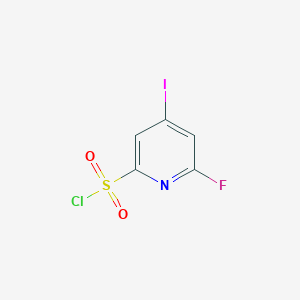
3-(Dimethylamino)-4-hydroxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Dimethylamino)-4-hydroxybenzamide is an organic compound with a molecular formula of C9H12N2O2 It is characterized by the presence of a dimethylamino group and a hydroxyl group attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-4-hydroxybenzamide typically involves the reaction of 3-(Dimethylamino)phenol with benzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as:
Reaction Setup: Mixing 3-(Dimethylamino)phenol and benzoyl chloride in a suitable solvent like toluene or dichloromethane.
Reaction Conditions: Maintaining the reaction mixture at an elevated temperature (e.g., 60-80°C) for several hours.
Purification: Isolating the product through filtration, washing, and recrystallization to obtain pure this compound.
化学反应分析
Types of Reactions
3-(Dimethylamino)-4-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to form an amine derivative.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
科学研究应用
3-(Dimethylamino)-4-hydroxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3-(Dimethylamino)-4-hydroxybenzamide involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic pathways or signaling cascades.
相似化合物的比较
Similar Compounds
3-(Dimethylamino)phenol: Lacks the benzamide group but shares the dimethylamino and hydroxyl functionalities.
4-Hydroxybenzamide: Lacks the dimethylamino group but shares the benzamide and hydroxyl functionalities.
3-(Dimethylamino)benzoic acid: Contains a carboxylic acid group instead of a hydroxyl group.
Uniqueness
3-(Dimethylamino)-4-hydroxybenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the dimethylamino and hydroxyl groups on the benzamide core allows for diverse chemical modifications and interactions with biological targets.
属性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC 名称 |
3-(dimethylamino)-4-hydroxybenzamide |
InChI |
InChI=1S/C9H12N2O2/c1-11(2)7-5-6(9(10)13)3-4-8(7)12/h3-5,12H,1-2H3,(H2,10,13) |
InChI 键 |
QBSDOIGRRNGAFY-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=C(C=CC(=C1)C(=O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















